molecular formula C7H13IO B14423102 4-Heptanone, 3-iodo- CAS No. 85515-53-3

4-Heptanone, 3-iodo-

Katalognummer: B14423102
CAS-Nummer: 85515-53-3
Molekulargewicht: 240.08 g/mol
InChI-Schlüssel: WBFRGZGNOPZETH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Heptanone, 3-iodo- is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with a ketone functional group at the fourth carbon and an iodine atom attached to the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Heptanone, 3-iodo- can be synthesized through several methods. One common approach involves the iodination of 4-heptanone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of 4-Heptanone, 3-iodo- may involve large-scale iodination reactions. These reactions are carried out in reactors designed to handle the specific requirements of the process, including temperature control, mixing, and purification steps to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Heptanone, 3-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted heptanones.

    Oxidation: Formation of heptanoic acid.

    Reduction: Formation of heptanol.

Wissenschaftliche Forschungsanwendungen

4-Heptanone, 3-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Heptanone, 3-iodo- involves its interaction with specific molecular targets. The iodine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, making it a valuable compound in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Heptanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-2-butanone: A shorter carbon chain and different positioning of the iodine atom and ketone group.

    3-Iodo-4-pentanone: Similar structure but with a five-carbon chain.

Uniqueness

4-Heptanone, 3-iodo- is unique due to its specific structure, which combines the reactivity of the iodine atom with the versatility of the ketone group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

85515-53-3

Molekularformel

C7H13IO

Molekulargewicht

240.08 g/mol

IUPAC-Name

3-iodoheptan-4-one

InChI

InChI=1S/C7H13IO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3

InChI-Schlüssel

WBFRGZGNOPZETH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C(CC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.